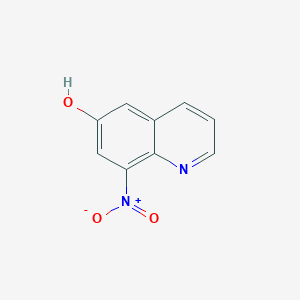8-Nitroquinolin-6-ol
CAS No.: 5437-99-0
Cat. No.: VC3711658
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5437-99-0 |
|---|---|
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 8-nitroquinolin-6-ol |
| Standard InChI | InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H |
| Standard InChI Key | AZDVQVFOHUFHOP-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O |
Introduction
Chemical Identity and Basic Properties
8-Nitroquinolin-6-ol is a yellow crystalline compound belonging to the quinoline family of heterocyclic compounds. It contains a nitro group at position 8 and a hydroxyl group at position 6 of the quinoline ring system . The presence of these functional groups confers specific chemical reactivity and physical properties that distinguish it from other quinoline derivatives.
Nomenclature and Identifiers
8-Nitroquinolin-6-ol is known by several names in chemical databases and literature. The compound has been assigned various identifiers that help in its unambiguous identification across different chemical repositories and research publications.
Table 1: Nomenclature and Chemical Identifiers of 8-Nitroquinolin-6-ol
| Parameter | Value |
|---|---|
| IUPAC Name | 8-nitroquinolin-6-ol |
| CAS Registry Number | 5437-99-0 |
| PubChem CID | 226259 |
| Molecular Formula | C₉H₆N₂O₃ |
| InChIKey | AZDVQVFOHUFHOP-UHFFFAOYSA-N |
| Common Synonyms | 8-Nitro-6-quinolinol, 6-Hydroxy-8-nitroquinoline, NSC16523 |
Physical and Chemical Properties
The physical and chemical properties of 8-Nitroquinolin-6-ol determine its behavior in chemical reactions, solubility characteristics, and potential applications in various fields.
Structural Features and Electronic Properties
The compound contains a quinoline core structure with a nitro group at position 8 and a hydroxyl group at position 6. The nitro group is electron-withdrawing, which affects the electron density distribution across the molecule, while the hydroxyl group can participate in hydrogen bonding and act as a weak acid in certain conditions.
The SMILES notation for 8-Nitroquinolin-6-ol is C1=CC2=CC(=CC(=C2N=C1)N+[O-])O, which represents its connectivity and atom arrangements . The InChI representation, InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H, provides a standardized way to encode the molecular structure .
Structural Analysis and Identification
The structural elucidation of 8-Nitroquinolin-6-ol involves various spectroscopic techniques and computational methods that provide insights into its three-dimensional arrangement and electronic properties.
Crystallographic Data
Synthesis and Chemical Reactions
The synthesis of 8-Nitroquinolin-6-ol and its chemical reactivity are important aspects of its chemistry, particularly in the context of developing new compounds with desired properties.
Chemical Transformations
One important transformation of nitroquinolines is their reduction to the corresponding aminoquinolines. As described in search result , nitroquinolines can be converted to aminoquinolines using Raney nickel in absolute ethanol under hydrogenation conditions . By analogy, 8-Nitroquinolin-6-ol could potentially be reduced to 8-Aminoquinolin-6-ol under similar conditions.
The reaction likely proceeds as follows:
-
The nitro group is reduced through a series of electron and proton transfer steps
-
Intermediate nitroso and hydroxylamine compounds may form
-
The final product would be the corresponding aminoquinoline
This reduction represents an important synthetic pathway for converting 8-Nitroquinolin-6-ol to potentially bioactive 8-Aminoquinolin-6-ol, which has a molecular weight of 160.17 g/mol and is registered with CAS number 7402-16-6 .
Related Compounds and Structural Isomers
Understanding the relationship between 8-Nitroquinolin-6-ol and structurally similar compounds provides context for its chemical behavior and potential applications.
Structural Isomers
One notable isomer of 8-Nitroquinolin-6-ol is 6-nitroquinolin-8-ol, which has the same molecular formula (C₉H₆N₂O₃) but with the positions of the nitro and hydroxyl groups interchanged . This isomer has a molecular weight of 190.16 g/mol, nearly identical to 8-Nitroquinolin-6-ol, but is registered with a different CAS number (16727-28-9) .
Table 2: Comparison of 8-Nitroquinolin-6-ol and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 8-Nitroquinolin-6-ol | C₉H₆N₂O₃ | 190.16 | 5437-99-0 | Nitro at position 8, hydroxyl at position 6 |
| 6-Nitroquinolin-8-ol | C₉H₆N₂O₃ | 190.16 | 16727-28-9 | Nitro at position 6, hydroxyl at position 8 |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 607-35-2 | Nitro at position 8, no hydroxyl group |
| 8-Aminoquinolin-6-ol | C₉H₈N₂O | 160.17 | 7402-16-6 | Amino at position 8, hydroxyl at position 6 |
Structural Analogues and Derivatives
8-Nitroquinoline is a related compound with a nitro group at position 8 but lacks the hydroxyl group at position 6. It has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . The absence of the hydroxyl group significantly alters its physical properties and chemical reactivity compared to 8-Nitroquinolin-6-ol.
8-Aminoquinolin-6-ol represents a reduced derivative of 8-Nitroquinolin-6-ol, where the nitro group has been converted to an amino group. This transformation changes the electronic properties of the molecule and introduces basic characteristics due to the amino group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume